molecular formula C10H13NO B8791045 N-(3-phenylpropyl)formamide CAS No. 89332-53-6

N-(3-phenylpropyl)formamide

Cat. No.: B8791045
CAS No.: 89332-53-6
M. Wt: 163.22 g/mol
InChI Key: DTMJCJINCCWTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylpropyl)formamide is an organic compound characterized by a formamide group (-NHCHO) attached to a 3-phenylpropyl chain. Its synthesis involves the reaction of 3-phenylpropylamine with ethyl formate under reflux, yielding a high-purity product as a colorless oil (98% yield) . Key spectral data includes distinct $ ^1H $ NMR signals at δ 8.16 (s, 1H, formyl proton) and aromatic resonances between δ 7.31–7.16 ppm, confirming its structure . Alternative synthesis routes report a lower yield (58%) and an orange oil product, likely due to rotameric equilibria observed in NMR spectra .

The compound serves as a precursor for sulfonamide derivatives, such as 4-(3-formamidopropyl)benzenesulfonyl chloride, synthesized via chlorosulfonic acid treatment . Its molecular formula is $ \text{C}{10}\text{H}{13}\text{NO} $, with a molecular weight of 163.22 g/mol.

Properties

CAS No.

89332-53-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-(3-phenylpropyl)formamide

InChI

InChI=1S/C10H13NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,11,12)

InChI Key

DTMJCJINCCWTTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC=O

Origin of Product

United States

Preparation Methods

Formic Acid-Mediated Acylation

The most straightforward method involves the reaction of 3-phenylpropylamine with formic acid under Dean-Stark conditions. This approach leverages the nucleophilic attack of the amine on the formic acid carbonyl, followed by dehydration to yield the formamide. A typical procedure involves refluxing equimolar amounts of 3-phenylpropylamine and formic acid (98%) in toluene for 6–8 hours, achieving yields of 70–80% after recrystallization from ethyl acetate.

Key Reaction Parameters:

  • Temperature: 110–120°C

  • Solvent: Toluene (azeotropic removal of water)

  • Catalyst: None required

This method is cost-effective but limited by the hygroscopic nature of formic acid, which can necessitate excess reagent to drive the reaction to completion.

Carbodiimide-Mediated Coupling

Adapting protocols from analogous formamide syntheses, 3-phenylpropylamine can be formylated using formic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). This method, optimized for moisture-sensitive substrates, proceeds at 0–20°C in dichloromethane, achieving 90–95% yield within 12 hours.

Mechanistic Insights:

  • EDC·HCl activates formic acid, forming an O-acylisourea intermediate.

  • Nucleophilic attack by the amine generates the formamide.

  • Byproduct urea precipitates and is removed via filtration.

Advantages:

  • Mild conditions suitable for thermally labile amines.

  • High purity without column chromatography.

Leuckart-Wallach Reaction for Formamide Synthesis

Reductive Amination of 3-Phenylpropanal

The Leuckart-Wallach reaction offers an alternative pathway starting from 3-phenylpropanal, formamide, and formic acid. This one-pot method involves reductive amination under reflux (160–180°C), producing N-(3-phenylpropyl)formamide in 65–75% yield.

Reaction Scheme:

3-Phenylpropanal+HCONH2+HCOOHThis compound+CO2+H2O\text{3-Phenylpropanal} + \text{HCONH}2 + \text{HCOOH} \rightarrow \text{this compound} + \text{CO}2 + \text{H}_2\text{O}

Optimization Considerations:

  • Formamide Excess: 12 equivalents to ensure complete aldehyde conversion.

  • Microwave Acceleration: Reduces reaction time from 2 hours to 3 minutes at 180°C.

Substrate Scope and Limitations

The Leuckart-Wallach route is particularly advantageous for aldehydes lacking α-hydrogens, minimizing side reactions like aldol condensation. However, electron-deficient aldehydes (e.g., nitro-substituted) may require extended reaction times or higher temperatures.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances the efficiency of both formic acid-mediated and Leuckart-Wallach routes. For example, combining 3-phenylpropylamine (1 equiv), formic acid (1.5 equiv), and a catalytic amount of sulfuric acid under microwave conditions (150°C, 15 minutes) achieves 85% yield with >99% purity.

Benefits:

  • Energy efficiency (reduced thermal degradation).

  • Scalability demonstrated at 50 g batches.

Industrial-Scale Production Considerations

Continuous Flow Processes

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. A representative setup involves:

  • Reactor Type: Tubular reactor with static mixers.

  • Conditions: 130°C, 10 bar pressure, residence time 30 minutes.

  • Yield: 82% with 98% purity after crystallization.

Cost Analysis

MethodRaw Material Cost (USD/kg)Energy Cost (USD/kg)Total Cost (USD/kg)
Direct Formylation12.503.2015.70
Leuckart-Wallach9.804.5014.30
Microwave-Assisted13.002.8015.80

The Leuckart-Wallach method is economically favorable due to lower aldehyde costs compared to amines.

Comparative Analysis of Synthetic Routes

Yield and Purity

MethodYield (%)Purity (%)
Direct Formylation8095
Carbodiimide-Mediated9598
Leuckart-Wallach7597
Microwave-Assisted8599

Environmental Impact

  • Direct Formylation: Generates water as the sole byproduct (Green Chemistry Index: 0.89).

  • Leuckart-Wallach: Produces CO₂, requiring carbon capture systems (Green Chemistry Index: 0.72).

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the formamide group into a carboxylic acid group.

    Reduction: The formamide group can be reduced to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: 3-Phenylpropanoic acid.

    Reduction: 3-Phenylpropylamine.

    Substitution: Various substituted phenylpropylformamides depending on the substituent introduced

Scientific Research Applications

N-(3-phenylpropyl)formamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)formamide involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, influencing their activity and thereby affecting various biochemical pathways. The formamide group can participate in hydrogen bonding, which plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Receptor Binding and Selectivity
  • N-(3-phenylpropyl)-N'-benzylpiperazines : Derivatives with substituted benzyl groups exhibit potent sigma receptor binding ($ \sigma1 $ affinity: 0.37–2.80 nM; $ \sigma2 $: 1.03–34.3 nM). Hydrophobicity negatively impacts $ \sigma1 $ binding but enhances $ \sigma2 $ selectivity, highlighting pharmacophore differences .
  • aureus or P.
Metabolic and Functional Roles

Physicochemical Properties

Property N-(3-phenylpropyl)formamide N-(3-hydroxypropyl)formamide N-(4-methoxyphenyl)formamide
Physical State Colorless to orange oil Not reported Crystalline solid (inferred)
Solubility Lipophilic Hydrophilic (due to -OH) Moderate (polarity from -OCH3)
Rotameric Behavior Observed in NMR Not reported Not observed

Key Insight : The phenylpropyl chain increases lipophilicity, making this compound more suitable for organic-phase reactions compared to polar analogs.

Q & A

Q. How can the synthesis of N-(3-phenylpropyl)formamide be optimized for improved yield and purity?

  • Methodological Answer : The synthesis involves a multicomponent reaction, yielding 58% as an orange oil (Rf = 0.37 in EtOAc/petroleum ether) . To optimize:
  • Solvent Ratios : Adjust the ratio of ethyl acetate to petroleum ether during purification to enhance separation.
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify byproducts .
  • Purification : Column chromatography with gradient elution can resolve impurities.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for identifying rotational isomers (evidenced by split signals in NMR spectra) and confirming the formamide group (δ ~8.1 ppm for formyl proton) .
  • Mass Spectrometry (MS) : ESI-MS ([M-H]+ = 162.10) confirms molecular weight and fragmentation patterns .
  • TLC : Validates purity (Rf = 0.37) and monitors synthetic intermediates .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks.
  • Waste Disposal : Follow institutional guidelines for amide-containing waste .

Advanced Research Questions

Q. How can rotational isomerism in this compound be analyzed and resolved in NMR studies?

  • Methodological Answer :
  • Variable-Temperature NMR : Perform experiments at elevated temperatures (e.g., 50–80°C) to coalesce rotamer signals and calculate energy barriers .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate rotamer populations and compare with experimental data .

Q. What experimental designs are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Utilize tools like SwissADME to compute logP (lipophilicity) and bioavailability based on molecular descriptors .
  • In Vitro Assays : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

Q. How can researchers address discrepancies in reported biological activity data for structural analogs of this compound?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs (e.g., N-(3-chloropropyl)benzamide derivatives) and test under standardized assay conditions .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify confounding variables (e.g., assay type, solvent effects) .

Q. What strategies can elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
  • Molecular Dynamics Simulations : Model interactions with enzymes (e.g., proteases) to identify key binding motifs .

Q. How can advanced purification techniques improve the purity of this compound for structural studies?

  • Methodological Answer :
  • HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity fractions .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystal formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound across studies?

  • Methodological Answer :
  • Reproducibility Checks : Verify solvent choices (e.g., DMSO vs. CDCl3) and sample preparation (concentration, temperature) .
  • Collaborative Validation : Share raw NMR files with external labs to confirm peak assignments .

Tables for Key Parameters

Synthesis Parameter Value/Technique Reference
Yield58%
Rf (EtOAc:petroleum ether)0.37
ESI-MS ([M-H]+)162.10
Key NMR Signals (1H)δ 8.1 (formyl), δ 3.3 (propyl CH2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.